1,5-PENTANE-D10-DIOL
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Overview
Description
1,5-Pentane-d10-diol: is a deuterated form of 1,5-pentanediol, an organic compound with the formula C5H2D10O2. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuteration of 1,5-pentanediol enhances its stability and makes it useful in various scientific applications, particularly in research involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Pentane-d10-diol can be synthesized through the hydrogenation of deuterated glutaric acid or its derivatives. Another method involves the hydrogenolysis of deuterated tetrahydrofurfuryl alcohol. These processes typically require the use of deuterium gas and catalysts such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound involves the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1,5-Pentane-d10-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated glutaric acid.
Reduction: It can be reduced to form deuterated pentane.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Deuterated glutaric acid.
Reduction: Deuterated pentane.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
1,5-Pentane-d10-diol has a wide range of applications in scientific research:
Chemistry: It is used as a deuterated solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace biochemical pathways and understand the metabolism of deuterated compounds.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of deuterated drugs.
Industry: It is used in the production of deuterated polymers and materials for specialized applications
Mechanism of Action
The mechanism of action of 1,5-pentane-d10-diol involves its interaction with molecular targets and pathways in various chemical and biological systems. The presence of deuterium atoms can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies. In biological systems, it can be used to trace metabolic pathways and understand the role of specific enzymes and intermediates .
Comparison with Similar Compounds
1,5-Pentanediol: The non-deuterated form of 1,5-pentane-d10-diol.
1,4-Butanediol: A similar diol with a shorter carbon chain.
1,6-Hexanediol: A similar diol with a longer carbon chain.
Comparison: this compound is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for isotopic labeling studies. Compared to 1,5-pentanediol, it offers improved performance in NMR spectroscopy and other analytical techniques. Compared to 1,4-butanediol and 1,6-hexanediol, it has different physical and chemical properties due to the variation in carbon chain length .
Properties
CAS No. |
1219804-42-8 |
---|---|
Molecular Formula |
C5H2D10O2 |
Molecular Weight |
114.21 |
Synonyms |
1,5-PENTANE-D10-DIOL |
Origin of Product |
United States |
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